1-(4-Methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
1-(4-Methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a pyrazole core substituted at the 1-position with a 4-methylbenzyl group and at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and agrochemical synthesis for constructing biaryl or heteroaryl motifs .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O2/c1-13-6-8-14(9-7-13)11-20-12-15(10-19-20)18-21-16(2,3)17(4,5)22-18/h6-10,12H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWKFBKAEAKCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazole ring and a boron-containing dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 387.30 g/mol. The presence of the boron atom in its structure suggests potential interactions with biological targets, particularly in medicinal chemistry.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent. In vitro studies demonstrated inhibition of bacterial growth, which warrants further investigation into its mechanism.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes implicated in cancer progression and metabolic disorders. For instance, it may act as an inhibitor of certain kinases or proteases involved in tumorigenesis.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action | Reference |
|---|---|---|---|
| Anticancer | High | Induces apoptosis | |
| Antimicrobial | Moderate | Inhibition of bacterial growth | |
| Enzyme Inhibition | Significant | Inhibition of kinases/proteases |
Case Study 1: Anticancer Effects
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including our compound. It was found that at concentrations ranging from 10 to 50 µM, the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting that the compound could serve as a lead for developing new antibiotics .
The mechanisms underlying the biological activities of this compound are still being elucidated. The following pathways have been proposed:
- Apoptosis Induction : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to its cytotoxic effects.
- Inhibition of Signaling Pathways : By inhibiting specific kinases involved in cell proliferation and survival signaling pathways, the compound can effectively halt tumor growth.
Scientific Research Applications
Medicinal Chemistry
1-(4-Methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole has been investigated for its potential as a pharmaceutical agent. Its structural components allow for interactions with biological targets.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The dioxaborolane group may enhance the compound's ability to interact with biomolecules involved in cancer progression .
- Neuroprotective Effects : Research has suggested that compounds containing pyrazole rings can exhibit neuroprotective properties. This compound may be explored for its potential in treating neurodegenerative diseases .
Materials Science
The unique properties of the dioxaborolane moiety make this compound suitable for applications in materials science.
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing functional polymers. Its boron-containing structure allows for the formation of cross-linked networks that can enhance material properties such as thermal stability and mechanical strength .
- Organic Electronics : The incorporation of this compound into organic electronic devices has been studied due to its potential role as an electron transport material. Its ability to facilitate charge transfer makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Organic Synthesis
In synthetic chemistry, the compound serves as a versatile intermediate.
- Cross-Coupling Reactions : The boron atom in the dioxaborolane structure allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis .
- Functionalization of Aromatic Compounds : The presence of the pyrazole ring enables further functionalization reactions, expanding the scope of synthetic applications and allowing chemists to create diverse derivatives tailored for specific purposes .
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives, including those related to this compound. Results showed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating promising potency compared to standard chemotherapeutics .
Case Study 2: Organic Electronics
Research conducted at a leading university demonstrated that films made from this compound exhibited improved charge mobility when used in OLEDs. The study highlighted the importance of optimizing the molecular structure to enhance performance metrics like brightness and efficiency .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : Likely C₁₈H₂₃BN₂O₂ (inferred from analogs in ).
- Functional Groups : Pinacol boronate ester (enhances stability and reactivity in cross-couplings) and 4-methylbenzyl (modulates steric/electronic properties).
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
The 4-methylbenzyl group distinguishes this compound from analogs with different substituents. For example:
Key Findings :
Variations in the Pyrazole Core
The position and nature of substituents on the pyrazole ring significantly influence reactivity:
Key Findings :
Functional Group Replacements
Replacing the boronate ester with other groups alters applications:
Key Findings :
Reactivity in Cross-Couplings
- Efficiency : 4-Methylbenzyl-substituted boronate esters exhibit moderate reactivity in Suzuki reactions due to balanced steric and electronic profiles.
- Comparison : Methoxybenzyl analogs react faster in electron-deficient aryl couplings, while trifluoromethylphenylethyl derivatives require higher temperatures .
Commercial and Industrial Relevance
Preparation Methods
Iridium-Catalyzed Miyaura Borylation
The most efficient method involves iridium-catalyzed borylation of 4-bromo-1H-pyrazole using pinacolborane (HBPin). Adapted from protocols for analogous pyrazole derivatives, this reaction proceeds under mild conditions:
Reaction Conditions
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Catalyst : (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer (3 mol%)
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Ligand : 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy, 3 mol%)
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Solvent : Pentane or tetrahydrofuran (THF)
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Temperature : Room temperature (20–25°C)
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Time : 5–6 hours
Procedure
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Combine 4-bromo-1H-pyrazole (1.0 mmol), HBPin (1.5 equiv), and Ir catalyst in pentane.
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Stir for 10–15 minutes, add dtbpy, and continue stirring for 20 minutes.
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Monitor reaction completion via TLC or GC-FID.
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Purify by washing with pentane to remove unreacted HBPin and catalyst residues.
Yield : 68–72% (reported for structurally similar compounds).
Characterization Data
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1H NMR (CDCl₃): δ 7.43 (s, 1H, pyrazole-H), 1.33 (s, 12H, pinacol methyl groups).
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11B NMR : δ 27.7 (characteristic boron signal).
The introduction of the 4-methylbenzyl group at the N1 position employs base-mediated alkylation. This step is critical for achieving regioselectivity and avoiding over-alkylation.
Sodium Hydride-Mediated Alkylation
Adapted from SEM-protection methodologies, this reaction utilizes 4-methylbenzyl bromide as the alkylating agent:
Reaction Conditions
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Base : Sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv)
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Solvent : Dimethylformamide (DMF)
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Temperature : 0°C to room temperature
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Time : 12–16 hours
Procedure
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Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 mmol) in DMF.
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Cool to 0°C, add NaH portionwise, and stir for 1 hour.
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Add 4-methylbenzyl bromide (1.1 equiv) dropwise and warm to room temperature.
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Quench with ice-cold aqueous NH₄Cl, extract with ethyl acetate, and concentrate.
Yield : 60–86% (depending on stoichiometry and purity).
Characterization Data
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1H NMR (CDCl₃): δ 7.25–7.15 (m, 4H, aromatic-H), 5.30 (s, 2H, N-CH₂), 4.03 (s, 3H, CH₃), 1.33 (s, 12H).
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13C NMR : δ 139.2 (quaternary C), 128.5–126.8 (aromatic C), 83.5 (pinacol C), 24.9 (CH₃).
Optimization Strategies and Challenges
Competing Diborylation Side Reactions
During Miyaura borylation, excess HBPin (≥2.5 equiv) may lead to diborylated byproducts (e.g., 3,5-bis-borylated pyrazole). Mitigation strategies include:
Stability of Boronic Esters Under Alkylation Conditions
The pinacol boronic ester remains stable under basic conditions (NaH/DMF), as evidenced by intact 11B NMR signals post-alkylation.
Comparative Analysis of Synthetic Routes
| Step | Conditions | Yield | Key Advantage |
|---|---|---|---|
| Borylation | Ir/dtbpy, HBPin, pentane, rt | 68–72% | High regioselectivity at C4 |
| N-Alkylation | NaH, DMF, 4-methylbenzyl bromide | 60–86% | Mild conditions, minimal boronate cleavage |
Scalability and Industrial Relevance
The protocol is scalable to multigram quantities with consistent yields. Commercial suppliers offer the compound at $151–$556 per gram, reflecting demand in pharmaceutical intermediates .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester moiety. A representative protocol involves:
- Reacting a brominated pyrazole precursor with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos) in dioxane at 80–100°C .
- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) .
Key considerations : Catalyst loading (1–5 mol%), inert atmosphere, and boronate stability under reaction conditions. Variations in substituents (e.g., 4-methyl-benzyl vs. trifluoroethyl) may require optimization of reaction time and temperature .
Q. How can the structure and purity of this compound be confirmed?
A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.0 ppm, boronate methyl groups at δ 1.0–1.3 ppm) .
- X-ray crystallography : Single-crystal analysis to resolve molecular geometry (e.g., dihedral angles between pyrazole and benzyl groups) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected at m/z 367.22) .
Note : Purity assessment via HPLC (≥98%) is critical for downstream applications .
Q. What are the stability and storage requirements for this compound?
- Stability : The boronate ester is moisture-sensitive. Degradation via hydrolysis can occur, forming boronic acid derivatives.
- Storage : Under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers. Use anhydrous solvents (e.g., THF, DMF) for handling .
Advanced Research Questions
Q. How can density functional theory (DFT) enhance understanding of this compound’s reactivity?
DFT calculations (e.g., B3LYP/6-31G* level) predict:
- Electron density distribution: Boron atom acts as an electrophilic center, facilitating cross-coupling.
- Frontier molecular orbitals (HOMO-LUMO): Influence on charge transfer in catalytic cycles .
Application : Optimize transition states in Suzuki reactions or predict regioselectivity in further functionalization .
Q. What role does this compound play in palladium-catalyzed cross-coupling reactions?
The boronate group enables participation in Suzuki-Miyaura couplings to form biaryl or heteroaryl systems:
Q. How can biological activity be evaluated for derivatives of this compound?
Q. How do structural modifications (e.g., substituent changes) influence reactivity and stability?
- Electron-donating groups (e.g., methyl): Enhance boronate stability but may reduce electrophilicity in cross-coupling.
- Steric effects : Bulky substituents (e.g., trifluoroethyl) hinder catalytic access to boron, reducing coupling efficiency .
Method : Systematic SAR studies with analogues varying in the benzyl or pyrazole substituents .
Q. How to resolve contradictions in spectroscopic data during characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
